Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-)
CAS No.: 101200-61-7
Cat. No.: VC20310326
Molecular Formula: C30H23F6S3Sb
Molecular Weight: 715.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101200-61-7 |
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Molecular Formula | C30H23F6S3Sb |
Molecular Weight | 715.5 g/mol |
IUPAC Name | diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluoroantimony(1-) |
Standard InChI | InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |
Standard InChI Key | DUCPVRKQKDQDKF-UHFFFAOYSA-H |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)sulfonium hexafluoroantimonate(1−) and is classified under the CAS registry number 71449-78-0 . Its molecular formula is C₂₄H₁₉F₆S₂Sb, with a molecular weight of 607.3 g/mol . Synonyms include Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate and S-4-Thiophenoxyphenyl-S,S-diphenylsulfonium hexafluoroantimonate(1−) .
Key Identifiers:
Synthesis and Manufacturing
The synthesis of this sulfonium salt involves a multistep reaction sequence, as detailed in patent EP1350789B1 . A representative method includes:
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Reaction of Diphenyl Sulfoxide and Diphenyl Sulfide:
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Diphenyl sulfoxide (4.05 g, 20.0 mmol) is combined with acetic acid and hexafluorophosphoric acid (75% aqueous solution) .
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Acetic anhydride (13.99 g, 137 mmol) is added dropwise under cooling, followed by the addition of diphenyl sulfide (3.61 g, 19.4 mmol) .
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The mixture is stirred at room temperature, yielding a reaction concentration of 24% .
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Purification:
Key Reaction Parameters:
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Molar Ratio: Sulfuric acid is used in 0.5–4.0 times the stoichiometric amount relative to precursors .
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Solvents: Dichloromethane, ethyl acetate, or acetonitrile are employed to dissolve intermediates .
Molecular Structure and Coordination Geometry
The compound features a sulfonium cation and a hexafluoroantimonate anion (SbF₆⁻). The sulfonium center is bonded to three aromatic groups: two diphenyl moieties and a 4-((4-(phenylthio)phenyl)thio)phenyl substituent . The (OC-6-11) designation refers to the octahedral coordination geometry of the hexafluoroantimonate anion, where six fluorine atoms surround the antimony center .
Structural Highlights:
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Aromatic Stacking: The phenyl groups facilitate π-π interactions, enhancing thermal stability.
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Rotatable Bonds: Five rotatable bonds in the cation allow conformational flexibility .
Physicochemical Properties
The compound’s low hydrogen bond donor count (0) and high acceptor count (8) suggest compatibility with hydrophobic matrices, making it suitable for polymer blends .
Applications in Industry and Research
Photopolymerization Initiator
Upon UV irradiation, the sulfonium cation undergoes heterolytic cleavage, generating a strong Brønsted acid (HSbF₆) that initiates cationic polymerization of epoxides and vinyl ethers . This property is exploited in:
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Photoresists: Acts as a photoacid generator (PAG) in lithography for semiconductor manufacturing .
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Coatings: UV-curable coatings for automotive and electronics.
Thermal Latent Curing Agent
At elevated temperatures (>70°C), the compound accelerates epoxy resin curing without premature reaction, enabling single-component adhesives with extended shelf lives .
Catalysis
The hexafluoroantimonate anion serves as a weakly coordinating counterion, enhancing the reactivity of the sulfonium cation in Friedel-Crafts alkylation and Diels-Alder reactions.
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